molecular formula C20H17NO2 B5772450 benzyl 4-biphenylylcarbamate

benzyl 4-biphenylylcarbamate

Cat. No.: B5772450
M. Wt: 303.4 g/mol
InChI Key: QWFIIBBGUZXULS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl carbamates can be achieved through various methods. For instance, an efficient protocol was performed to obtain a large substrate scope of novel ciprofloxacin and sarafloxacin analogues conjugated with 4-(arylcarbamoyl)benzyl . Another study reported a photocatalytic version of the Barbier type reaction using readily available allyl or benzyl bromides and aromatic aldehydes or ketones as starting materials to generate allylic or benzylic alcohols .


Molecular Structure Analysis

The molecular structure of benzyl 4-biphenylylcarbamate is not directly available. However, the molecular structure of similar compounds like benzyl carbamate and benzil are well-studied . A study on the azolog space suggests that a large number of bioactive ligands could be amenable to azologization . Another study on vibrational characterization and molecular electronic investigations provides insights into the structural characterizations of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving benzyl carbamates can be complex. A study reported the acid-catalyzed condensation between benzyl carbamate and glyoxal in a range of polar protic and aprotic solvents . Another study reported a photocatalytic version of the Barbier type reaction using readily available allyl or benzyl bromides and aromatic aldehydes or ketones as starting materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available. However, similar compounds like benzyl carbamate and benzil have well-studied properties . For instance, benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water . Benzil is a yellow solid and one of the most common diketones .

Mechanism of Action

The mechanism of action of benzyl 4-biphenylylcarbamate is not directly available. However, benzyl carbamate and benzil, which are structurally similar compounds, have known mechanisms of action. Benzylpenicillin, for example, works by binding to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .

Safety and Hazards

The safety and hazards of benzyl 4-biphenylylcarbamate are not directly available. However, similar compounds like benzil and benzyl carbamate have known safety profiles. For instance, benzil is known to be intensely irritating to skin, eyes, and mucous membranes . It is also highly toxic and may cause death or permanent injury after very short exposure to small quantities .

Future Directions

The future directions for benzyl 4-biphenylylcarbamate are not directly available. However, similar compounds have shown promise in various fields. For instance, a study found that benzyl carbamate derivatives showed promise for inhibiting acetyl- and butyrylcholinesterase enzymes . Another study found that benzyl carbamate derivatives showed promise as potential drugs to alleviate the symptoms of Alzheimer’s disease . These findings suggest that this compound could also have potential applications in similar areas.

Properties

IUPAC Name

benzyl N-(4-phenylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c22-20(23-15-16-7-3-1-4-8-16)21-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFIIBBGUZXULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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